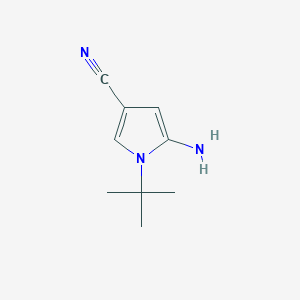
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is 1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a solid at room temperature . It has a molecular weight of 163.22 .Aplicaciones Científicas De Investigación
Synthesis of 5-Aminopyrazoles
The compound can be used in the synthesis of 5-aminopyrazoles . The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The compound “5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile” could potentially be used in the synthesis of indole derivatives .
Hydrolysis of Cyano Group
The compound can undergo hydrolysis of the cyano group to provide carboxamide . This reaction can be used in various chemical synthesis processes .
Suzuki-Miyaura Reaction
The compound can be used in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Synthesis of Pyrazole Derivatives
The compound can be used in the synthesis of new pyrazole derivatives . These derivatives can act as effective PDE4 inhibitors for treating anti-inflammatory diseases .
Engineering Controls
The compound is used in engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .
Safety and Hazards
The safety information for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mecanismo De Acción
Target of Action
It’s known that pyrrole derivatives are key structural units of heme and related porphinoid co-factors, such as chlorophyll a, heme b, vitamin b . Therefore, it’s possible that this compound may interact with these biochemical structures.
Mode of Action
It’s known that pyrrole derivatives can undergo various chemical reactions, including solvent-free condensation and reduction . These reactions could potentially alter the structure and function of its targets.
Biochemical Pathways
Given its structural similarity to pyrrole, it’s possible that it may influence pathways involving heme and related porphinoid co-factors .
Pharmacokinetics
Its molecular weight of 16322 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.
Result of Action
Given its structural similarity to pyrrole, it’s possible that it may influence the function of heme and related porphinoid co-factors .
Propiedades
IUPAC Name |
5-amino-1-tert-butylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLCRFUNOGQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437973 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
269726-49-0 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile a useful reagent in organic synthesis?
A: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a versatile building block for the synthesis of more complex molecules. Its structure, containing both an amino group and a nitrile group, makes it amenable to various chemical transformations. For example, the research highlights its use in the synthesis of fused 7-azaindole derivatives. [] These derivatives are formed through a domino Knoevenagel-Michael reaction followed by intramolecular cyclization. The 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile acts as a nucleophile, reacting with cyclic 1,3-dicarbonyls and substituted aldehydes to form the desired azaindole structures. []
Q2: What are the advantages of using indium trichloride (InCl3) as a catalyst in reactions involving 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile?
A: Indium trichloride (InCl3) has proven to be an effective catalyst for synthesizing fused 7-azaindole derivatives from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. [] The research highlights several advantages of using InCl3:
- Mild reaction conditions: The reactions can be carried out under relatively mild conditions, which can be beneficial for preserving the integrity of sensitive functional groups. []
- High yields: The reported yields for the synthesis of fused 7-azaindole derivatives using InCl3 are good to excellent. []
- Short reaction times: The reactions proceed relatively quickly, reducing the overall time required for synthesis. []
- Easy isolation of products: The workup and purification procedures for the reactions are relatively straightforward, facilitating the isolation of the desired products. []
Q3: How does the structure of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile allow for the synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles?
A: The primary amine group in 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can readily react with aromatic aldehydes to form the corresponding imines, known as (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles. [] These imines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. The research also demonstrates that these imines can be further reduced to their corresponding secondary amines, providing another avenue for structural diversity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















